3-Chloro-4-(chlorosulfonyl)benzoic acid

Beschreibung

3-Chloro-4-(chlorosulfonyl)benzoic acid (molecular formula: C₇H₄Cl₂O₄S, molecular weight: 255.07 g/mol) is a benzoic acid derivative featuring a chloro substituent at the 3-position and a chlorosulfonyl group (-SO₂Cl) at the 4-position. This compound is highly reactive due to the electron-withdrawing chlorosulfonyl group, making it valuable in organic synthesis, particularly in sulfonamide formation and polymer-bound catalyst preparation .

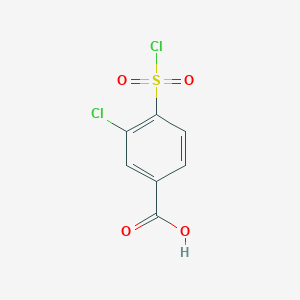

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFNLMKGUSRXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29872-68-2 | |

| Record name | 3-chloro-4-(chlorosulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Procedure

| Parameter | Details |

|---|---|

| Starting material | 4-Chlorobenzoic acid |

| Reagent | Chlorosulfonic acid (ClSO3H) |

| Temperature | Typically around 140 °C |

| Reaction time | Approximately 6 hours |

| Work-up | Quenching with crushed ice-water mixture to decompose excess chlorosulfonic acid, followed by filtration and washing with water |

| Purification | Extraction with ether, drying over calcium chloride, solvent removal by distillation |

Reaction Description

- 4-Chlorobenzoic acid is mixed with chlorosulfonic acid and heated at 140 °C for about six hours.

- The reaction mixture is then poured dropwise into crushed ice to quench and decompose unreacted chlorosulfonic acid.

- The product, this compound, precipitates and is collected by filtration, washed, and purified by ether extraction and drying.

Yield and Purity

- Yields typically range from 60% to 85% depending on reaction scale and conditions.

- Purity can be enhanced by washing and recrystallization steps, achieving high purity suitable for further synthetic applications.

Alternative Preparation via Sulfonyl Chloride Formation

This compound can also be converted into its corresponding acid chloride derivative, 4-chloro-3-(chlorosulfonyl)benzoyl chloride, which serves as an intermediate for further transformations.

Conversion to Benzoyl Chloride

| Parameter | Details |

|---|---|

| Starting material | This compound |

| Reagent | Thionyl chloride (SOCl2) |

| Temperature | Reflux (around 70-80 °C) |

| Reaction time | 3 to 4 hours |

| Work-up | Removal of excess thionyl chloride by distillation under reduced pressure |

Reaction Description

Research Findings

- The acid chloride formation proceeds with good yields and high purity, facilitating downstream functionalization.

- The method is scalable and reproducible, making it suitable for industrial applications.

Representative Experimental Data from Literature

| Example No. | Starting Material | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Chlorobenzoic acid | Chlorosulfonic acid, 140 °C, 6 h | This compound | 78 | Not specified | Quenching with ice-water, ether extraction, washing with water |

| 2 | This compound | Thionyl chloride, reflux 3-4 h | 4-Chloro-3-(chlorosulfonyl)benzoyl chloride | Not specified | Not specified | Used as intermediate for amide synthesis |

| 3 | 4-Chloro-3-(chlorosulfonyl)benzoic acid | Reaction with aqueous methylamine/ethylamine at RT | Corresponding sulfamoyl derivatives | 60-85 | 86-88 (for amides) | Amine substitution reactions, followed by recrystallization |

These examples are adapted from detailed patent literature and research articles, illustrating the practical synthesis and transformations of this compound.

Mechanistic Insights and Reaction Kinetics

- The chlorosulfonation reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group is introduced ortho or para to the carboxylic acid substituent, with regioselectivity influenced by the existing chlorine substituent.

- The presence of electron-withdrawing groups (chlorine and carboxyl) directs the sulfonation to the 4-position relative to the chlorine.

- Reaction kinetics depend on temperature, reagent concentration, and solvent environment; elevated temperatures (around 140 °C) are necessary to achieve acceptable reaction rates and yields.

- Subsequent nucleophilic substitution reactions (e.g., with amines) occur via nucleophilic attack on the sulfur atom of the chlorosulfonyl group, forming sulfamoyl derivatives under mild conditions.

Summary Table: Preparation Methods of this compound

| Method | Starting Material | Reagents/Conditions | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation | 4-Chlorobenzoic acid | Chlorosulfonic acid, 140 °C, 6 h | Heating, quenching, filtration | 60-85 | Most common and direct method |

| Acid Chloride Formation | This compound | Thionyl chloride, reflux 3-4 h | Reflux, distillation | Not specified | Intermediate for further synthesis |

| Amine Substitution (derivative synthesis) | Acid chloride or chlorosulfonyl acid | Aqueous methylamine/ethylamine, RT | Nucleophilic substitution | 60-85 | Used to prepare sulfamoyl derivatives |

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Sulfonamide Derivatives: Formed from substitution with amines.

Sulfonate Esters: Formed from substitution with alcohols.

Sulfone Derivatives: Formed from oxidation reactions

Wissenschaftliche Forschungsanwendungen

While the search results do not offer comprehensive data tables and case studies specifically focusing on the applications of "3-Chloro-4-(chlorosulfonyl)benzoic acid," they do provide some context regarding its role as an intermediate in the synthesis of other compounds with pharmaceutical applications. Here's a summary of the information gleaned from the search results:

Synthesis Intermediate:

- This compound is used in the preparation of 4-halo-3-sulfamoylbenzamides .

- The search results mention the preparation of 4-chloro-3-(methylsulfamoyl)benzoic acid, which involves 4-chloro-3-(chlorosulfonyl)benzoic acid as a starting material .

- It is also used in the synthesis of 4-chloro-3-(methylsulfamoyl)-N-methylbenzamide .

Reagent Preparation:

- To prepare 4-chloro-3-(methylsulfamoyl)benzoyl chloride, 4-chlorobenzoic acid and chlorosulfonic acid are mixed and heated . The reaction mixture is then treated to obtain 4-chloro-3-(chlorosulfonyl)benzoic acid .

Pharmaceutical Applications of Derivatives:

- The 4-halo-3-sulfamoylbenzamides, synthesized using this compound as an intermediate, and their salts, are useful as diuretics and hypotensive agents . They augment urine volume and cation and chloride ion excretion .

- These compounds can reduce elevated blood pressure relatively quickly .

- The preferred compounds for hypotensive agents are the chloro compounds .

- The compounds can be administered orally or parenterally, with a suitable daily dose between 2.5 and 30 mg per kg of body weight . Dosage forms can be prepared to contain 50, 100, 150, 250, 500, or 1000 mg of the active ingredient .

Limited Direct Applications:

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of benzoic acid derivatives depend critically on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Reactivity and Stability

- Chlorosulfonyl Group Reactivity : The -SO₂Cl group in This compound is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with amines to form sulfonamides). This contrasts with 4-chloro-3-sulfamoylbenzoic acid , where the -SO₂NH₂ group is less reactive but more stable in physiological conditions .

- Hydrolysis Sensitivity : Both This compound and 4-(chlorosulfonyl)benzoic acid react vigorously with water, necessitating anhydrous handling. In contrast, sulfamoyl derivatives exhibit slower hydrolysis rates .

Table 2: Reactivity and Stability Data

Biologische Aktivität

3-Chloro-4-(chlorosulfonyl)benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of both a chlorine atom and a chlorosulfonyl group attached to a benzoic acid backbone. This specific substitution pattern contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H4Cl2O4S |

| Molecular Weight | 239.07 g/mol |

| Melting Point | 191–193 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive bacteria and fungi, including strains of Candida albicans. The compound's mechanism appears to involve interference with microbial cell wall synthesis and metabolic pathways, leading to cell death .

2. Mechanism of Action

The chlorosulfonyl group in this compound is believed to play a crucial role in its biological activity by acting as a reactive electrophile that can form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction may inhibit key enzymes involved in bacterial growth and replication, thus exerting its antimicrobial effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogenic strains. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The minimal inhibitory concentration (MIC) was determined for various strains, highlighting its potential as a therapeutic agent .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of the compound on human cell lines. It was found that while exhibiting antimicrobial properties, this compound demonstrated low toxicity towards normal human fibroblasts, suggesting a favorable therapeutic index for potential medical applications .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antifungal Activity : Demonstrated efficacy against Candida albicans, with significant inhibition observed in cell viability assays.

- Synergistic Effects : When combined with other antimicrobial agents, it exhibited enhanced activity, indicating potential for use in combination therapies .

- In Silico Studies : Computational modeling has suggested that the compound can effectively bind to target proteins involved in bacterial metabolism, supporting its role as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-4-(chlorosulfonyl)benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via sulfonation and chlorination of benzoic acid derivatives. A typical route involves reacting 4-chlorobenzoic acid with chlorosulfonic acid under controlled conditions (0–5°C) to introduce the chlorosulfonyl group, followed by purification via recrystallization . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to chlorosulfonic acid) and maintaining low temperatures to minimize side reactions like over-sulfonation. Post-synthesis characterization via NMR and IR ensures structural fidelity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.8–8.3 ppm for chloro and sulfonyl groups) .

- IR Spectroscopy : Peaks at 1730 cm (C=O stretch), 1370 cm (S=O asymmetric stretch), and 750 cm (C-Cl stretch) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 249 (M) validate molecular weight .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to volatile chlorinated byproducts. Waste must be neutralized with sodium bicarbonate before disposal and managed by certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields from different synthetic methods?

- Methodological Answer : Discrepancies arise from variations in reaction time, temperature, or purification steps. For example, thionyl chloride-mediated chlorination at 50°C yields 82% purity, but prolonged heating (>5 hours) degrades the product. Systematic optimization studies (e.g., Design of Experiments) can identify critical parameters. Cross-validation using HPLC or GC-MS quantifies impurities like 3-Chloro-4-sulfobenzoic acid, a common byproduct .

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in substitution reactions?

- Methodological Answer : The chlorosulfonyl group (-SOCl) acts as a strong electron-withdrawing group, activating the benzene ring for nucleophilic aromatic substitution. For instance, hydrolysis with NaOH replaces -SOCl with -SONa, while reaction with amines (e.g., NH) yields sulfonamides. Kinetic studies show pseudo-first-order dependence on nucleophile concentration, supporting an SAr mechanism .

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Frontier Molecular Orbitals. The chlorosulfonyl group directs electrophiles to the para position of the chloro substituent due to its -I effect. Transition state modeling further validates preferential attack at the 4-position .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer : Stabilization involves pH control (pH 5–6 buffers) to slow hydrolysis. Lyophilization reduces water content, while storage at -20°C under inert gas (N) minimizes degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation products like 3-Chloro-4-hydroxybenzoic acid via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.